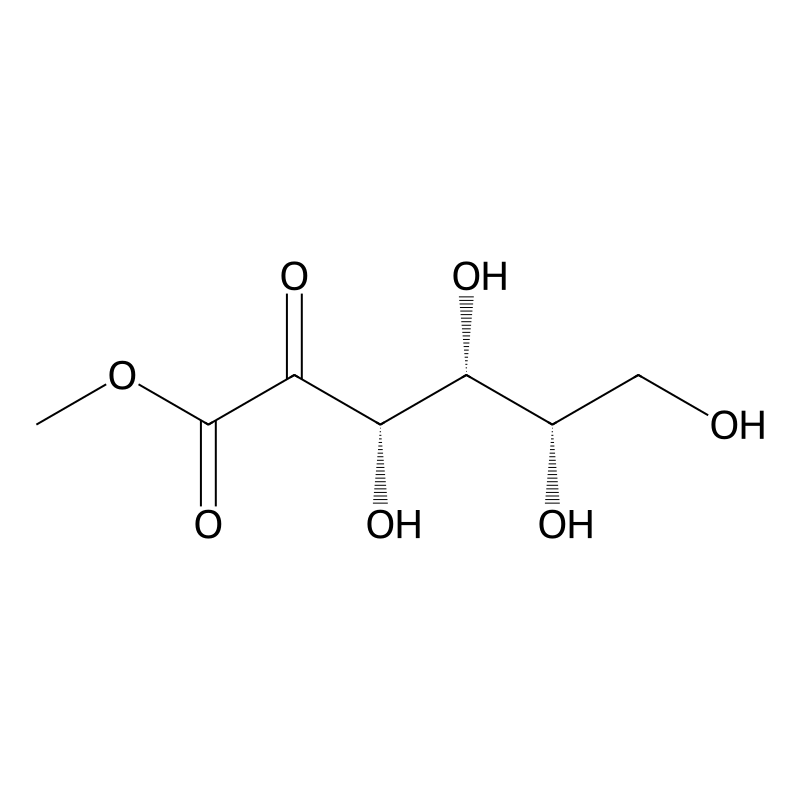Methyl 2-keto-L-gulonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Potential Role in Vitamin C Biosynthesis:
M2KLG is a metabolic intermediate in the L-ascorbic acid (vitamin C) biosynthesis pathway in some plants and animals. Studies suggest that M2KLG can be converted to vitamin C by the enzyme L-gulonolactone oxidase (GLO), which is present in some organisms but not in humans. ()
Investigation as a Vitamin C Precursor:
Due to its role in the vitamin C biosynthesis pathway, M2KLG has been investigated as a potential precursor to vitamin C in humans. However, research in this area is limited and inconclusive. Some studies suggest that M2KLG supplementation may not significantly increase vitamin C levels in humans, while others suggest potential benefits in specific populations or under certain conditions. ()
Research on Other Potential Biological Activities:
M2KLG has also been investigated for its potential involvement in other biological processes, including:
- Bone health: Some studies suggest that M2KLG may play a role in bone formation and mineralization. However, more research is needed to confirm these findings. ()
- Antioxidant activity: M2KLG may possess some antioxidant properties, but further research is needed to understand its potential effects in humans. ()
Methyl 2-keto-L-gulonate is an important organic compound with the molecular formula C₇H₁₂O₇. It is a keto ester derived from 2-keto-L-gulonic acid, playing a significant role in various biochemical processes and industrial applications. The compound features a ketone functional group and is classified under keto acids, which are known for their reactivity and versatility in chemical synthesis.
Additionally, methyl 2-keto-L-gulonate can participate in condensation reactions to form larger molecular structures or be hydrolyzed back into its parent acid under aqueous conditions. Its reactivity makes it a valuable intermediate in synthetic organic chemistry.
Research indicates that methyl 2-keto-L-gulonate exhibits biological activity, particularly in relation to its role as a precursor in the biosynthesis of Vitamin C. It serves as an intermediate compound in the conversion processes that lead to the formation of ascorbic acid, which is essential for various physiological functions, including antioxidant activity and collagen synthesis .
Furthermore, studies have shown that it can be accumulated by certain bacterial strains, suggesting potential applications in biotechnology and metabolic engineering .
The synthesis of methyl 2-keto-L-gulonate can be achieved through several methods:
- Esterification: The most common method involves the esterification of 2-keto-L-gulonic acid with methanol or ethanol under acidic conditions. This process can be optimized for continuous production to enhance yield and reduce by-products .
- Batch Processes: In batch synthesis, the reaction conditions such as temperature and catalyst concentration are carefully controlled to maximize conversion rates .
- Continuous Flow Systems: Modern synthesis techniques utilize continuous flow reactors that allow for better control over reaction parameters and improved safety profiles during the production process .
Methyl 2-keto-L-gulonate has several applications across different fields:
- Pharmaceuticals: It is utilized as an intermediate in the synthesis of Vitamin C and other bioactive compounds.
- Food Industry: Its antioxidant properties make it valuable as a food preservative.
- Biotechnology: It is used in metabolic engineering to enhance microbial production of valuable metabolites .
Interaction studies involving methyl 2-keto-L-gulonate have focused on its metabolic pathways and its role as a substrate for various enzymes. For instance, research has indicated that certain bacteria can metabolize this compound, leading to the accumulation of related keto acids . Understanding these interactions helps elucidate its potential roles in microbial fermentation processes and its utility in biotechnological applications.
Methyl 2-keto-L-gulonate shares structural similarities with several other compounds, which include:
- L-ascorbic acid: A direct product derived from methyl 2-keto-L-gulonate; it is essential for human health.
- 2-keto-D-gluconate: Another keto acid that exhibits similar biochemical properties but differs in stereochemistry.
- Methyl 2-ketoglutarate: A related keto ester involved in metabolic pathways but with different biological activities.
| Compound | Structure Type | Biological Role | Unique Feature |
|---|---|---|---|
| Methyl 2-keto-L-gulonate | Keto Ester | Precursor to Vitamin C | Directly involved in Vitamin C synthesis |
| L-ascorbic acid | Vitamin | Antioxidant | Essential nutrient for humans |
| 2-keto-D-gluconate | Keto Acid | Metabolic intermediate | Different stereochemistry |
| Methyl 2-ketoglutarate | Keto Ester | Metabolic pathway component | Involved in energy production |
Methyl 2-keto-L-gulonate's uniqueness lies primarily in its specific role as a precursor to Vitamin C, alongside its distinct chemical properties which allow for versatile applications in both industrial and biological contexts.








